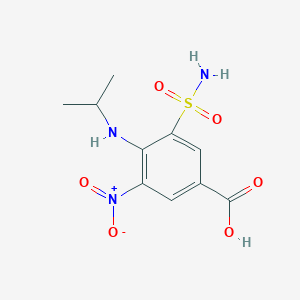
4-Isopropylamino-3-nitro-5-sulphamyl-benzoic acid
Cat. No. B8278203
M. Wt: 303.29 g/mol
InChI Key: LIBCOPZEPSXRRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03971819
Procedure details


By substituting 4-isopropylamino-3-nitro-5-sulphamyl-benzoic acid for the 4-anilino-3-nitro-5-sulphamyl-benzoic acid of Example 9 B, the above compound was obtained with a melting point of 226°C (decomp.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
4-anilino-3-nitro-5-sulphamyl-benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[CH:1]([NH:4][C:5]1[C:13]([S:14](=[O:17])(=[O:16])[NH2:15])=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[CH:7][C:6]=1[N+:18]([O-])=O)([CH3:3])[CH3:2].N(C1C(S(=O)(=O)N)=CC(C(O)=O)=CC=1[N+]([O-])=O)C1C=CC=CC=1>>[NH2:18][C:6]1[CH:7]=[C:8]([CH:12]=[C:13]([S:14](=[O:17])(=[O:16])[NH2:15])[C:5]=1[NH:4][CH:1]([CH3:2])[CH3:3])[C:9]([OH:11])=[O:10]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)NC1=C(C=C(C(=O)O)C=C1S(N)(=O)=O)[N+](=O)[O-]
|
Step Two
|
Name
|
4-anilino-3-nitro-5-sulphamyl-benzoic acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N(C1=CC=CC=C1)C1=C(C=C(C(=O)O)C=C1S(N)(=O)=O)[N+](=O)[O-]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the above compound was obtained with a melting point of 226°C (decomp.)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC=1C=C(C(=O)O)C=C(C1NC(C)C)S(N)(=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
